4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride
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Overview
Description
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a chloromethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 4-chloromethyl-1H-pyrazole with 2,2,2-trifluoroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Scientific Research Applications
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers with specific functionalities.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1H-pyrazole: Lacks the trifluoroethyl group, which may result in different chemical properties and biological activities.
1-(2,2,2-trifluoroethyl)-1H-pyrazole:
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity and biological activity.
Uniqueness
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is unique due to the presence of both chloromethyl and trifluoroethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2680531-62-6 |
---|---|
Molecular Formula |
C6H7Cl2F3N2 |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
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